molecular formula C24H24N2O6 B303996 N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

货号 B303996
分子量: 436.5 g/mol
InChI 键: AFRYEDBXMSNZDI-RGEXLXHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, commonly known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a transmembrane receptor protein that is overexpressed in various types of cancer, including breast, ovarian, and gastric cancers. TAK-285 has been shown to inhibit HER2 signaling and has potential as a therapeutic agent for the treatment of HER2-positive cancers.

作用机制

TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling by binding to the ATP-binding site of the N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide tyrosine kinase domain. This prevents the autophosphorylation of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide and downstream signaling through the PI3K/Akt and MAPK pathways. Inhibition of these pathways leads to cell cycle arrest and apoptosis in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancer cells.
Biochemical and Physiological Effects:
TAK-285 has been shown to have potent antitumor activity in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In addition to inhibiting N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling, TAK-285 has been shown to inhibit the growth of cancer stem cells and to enhance the activity of chemotherapy drugs. TAK-285 has also been shown to have minimal toxicity in normal cells.

实验室实验的优点和局限性

One advantage of TAK-285 is its specificity for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide, which makes it a potentially effective therapy for N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers. However, one limitation of TAK-285 is its poor solubility, which can make it difficult to administer in vivo. Additionally, TAK-285 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

Future research on TAK-285 could focus on improving its solubility and bioavailability, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions include testing TAK-285 in combination with other N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-targeted therapies or chemotherapy drugs, and exploring its potential as a therapy for other types of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive cancers.

合成方法

The synthesis of TAK-285 involves multiple steps, starting with the reaction of 5-methyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4,5-trimethoxyaniline to form the amide intermediate. The amide is then coupled with 2-bromoacryloyl chloride to form the vinylamide intermediate, which is then reacted with 4-amino-N-(3-chloro-4-fluorophenyl)-benzamide to form TAK-285.

科学研究应用

TAK-285 has been extensively studied in preclinical models of N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer. In vitro studies have shown that TAK-285 inhibits N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide signaling and induces cell death in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer cell lines. In vivo studies have shown that TAK-285 inhibits tumor growth in N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide-positive breast cancer xenograft models.

属性

产品名称

N-{2-(5-methyl-2-furyl)-1-[(3,4,5-trimethoxyanilino)carbonyl]vinyl}benzamide

分子式

C24H24N2O6

分子量

436.5 g/mol

IUPAC 名称

N-[(Z)-1-(5-methylfuran-2-yl)-3-oxo-3-(3,4,5-trimethoxyanilino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H24N2O6/c1-15-10-11-18(32-15)14-19(26-23(27)16-8-6-5-7-9-16)24(28)25-17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28)(H,26,27)/b19-14-

InChI 键

AFRYEDBXMSNZDI-RGEXLXHISA-N

手性 SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3

规范 SMILES

CC1=CC=C(O1)C=C(C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。